![molecular formula C10H8N4 B13334452 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)
6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a pyridine ring with an imidazo[1,2-b]pyrazole moiety, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the condensation of 3-aminopyridine with an appropriate pyrazole derivative. One common method includes the use of trifluoracetic acid as a catalyst to facilitate the condensation reaction . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Scientific Research Applications
6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Shares a similar pyrazole-pyridine structure but differs in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: Contain a quinoline ring fused with a pyrazole moiety, offering different electronic properties.
Pyrimidine-derived polycyclic nitrogen heterocycles: Feature pyrimidine rings combined with pyrazole or pyridine rings, providing diverse chemical reactivity.
Uniqueness
6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific arrangement of nitrogen atoms and the combination of pyridine and imidazo[1,2-b]pyrazole rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science applications.
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
6-pyridin-3-yl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C10H8N4/c1-2-8(7-11-3-1)9-6-10-12-4-5-14(10)13-9/h1-7,13H |
InChI Key |
LGGPCYNELFTLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=NC=CN3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


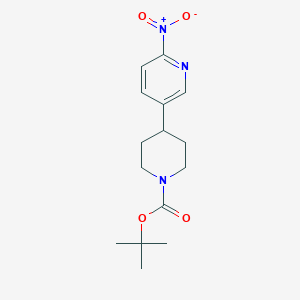
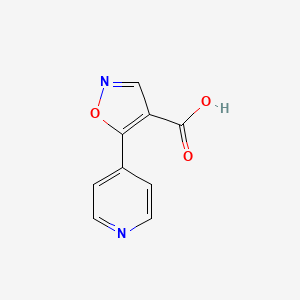
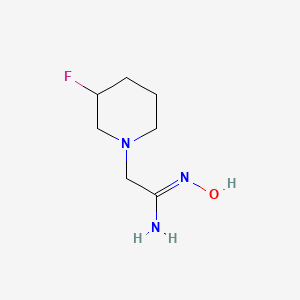
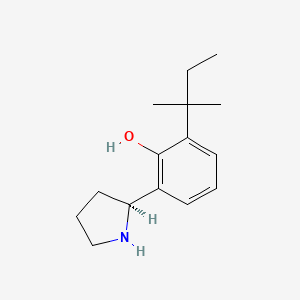
![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)
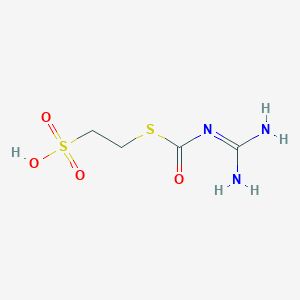
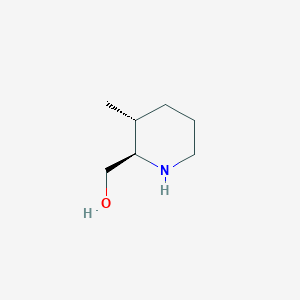
![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)

![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B13334413.png)

![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)


